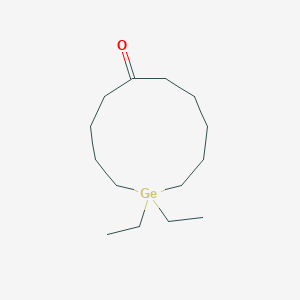
1,1-Diethylgermacycloundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethylgermacycloundecan-6-one is a synthetic compound that belongs to the group of organogermanium compounds. It is a colorless liquid with a molecular formula of C14H28GeO and a molecular weight of 304.96 g/mol. This compound has gained significant attention due to its potential applications in scientific research.
Scientific Research Applications
1,1-Diethylgermacycloundecan-6-one has been found to have potential applications in scientific research. It has been reported to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases. Additionally, 1,1-Diethylgermacycloundecan-6-one has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Mechanism Of Action
The mechanism of action of 1,1-Diethylgermacycloundecan-6-one is not fully understood. However, it has been suggested that it may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Biochemical And Physiological Effects
1,1-Diethylgermacycloundecan-6-one has been found to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to oxidative stress-induced apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, 1,1-Diethylgermacycloundecan-6-one has been found to modulate the expression of cytokines and chemokines, which play a role in immune regulation.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,1-Diethylgermacycloundecan-6-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1,1-Diethylgermacycloundecan-6-one. One area of research is to further investigate its anti-tumor activity and its potential use in cancer therapy. Another area of research is to explore its immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for more studies to evaluate its safety and toxicity profile, which will be important for its future clinical development.
Conclusion
In conclusion, 1,1-Diethylgermacycloundecan-6-one is a synthetic compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield. It has been found to exhibit anti-tumor activity, immunomodulatory effects, and antioxidant properties. Its mechanism of action is not fully understood, but it may exert its effects by inducing apoptosis, inhibiting cell proliferation, and modulating the immune system. Although it has advantages for lab experiments, its toxicity may limit its use in certain experiments. Future research should focus on further investigating its potential applications and elucidating its mechanism of action.
Synthesis Methods
The synthesis of 1,1-Diethylgermacycloundecan-6-one involves the reaction of germyl chloride with diethyl malonate in the presence of a base. The resulting product is then subjected to a series of reactions involving oxidation, hydrolysis, and decarboxylation to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of 1,1-Diethylgermacycloundecan-6-one.
properties
CAS RN |
17973-67-0 |
|---|---|
Product Name |
1,1-Diethylgermacycloundecan-6-one |
Molecular Formula |
C14H28GeO |
Molecular Weight |
285 g/mol |
IUPAC Name |
1,1-diethyl-germacycloundecan-6-one |
InChI |
InChI=1S/C14H28GeO/c1-3-15(4-2)12-8-5-6-10-14(16)11-7-9-13-15/h3-13H2,1-2H3 |
InChI Key |
ZXTSMJJELJKCRL-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCCC(=O)CCCC1)CC |
Canonical SMILES |
CC[Ge]1(CCCCCC(=O)CCCC1)CC |
synonyms |
1,1-Diethylgermacycloundecan-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



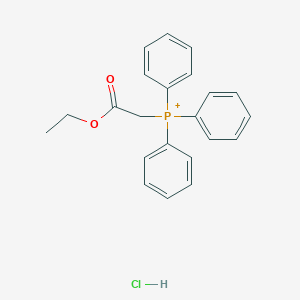
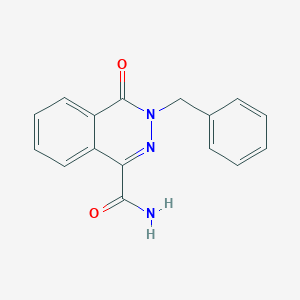
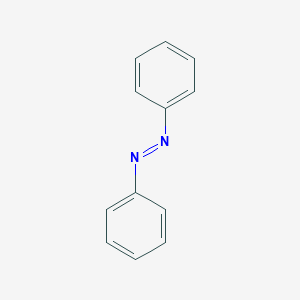
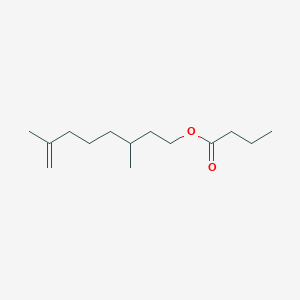
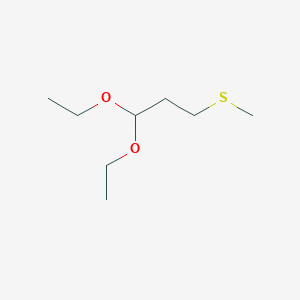
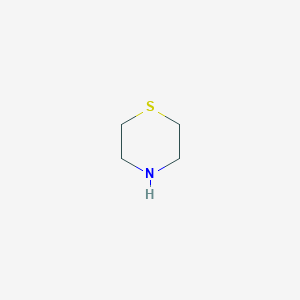
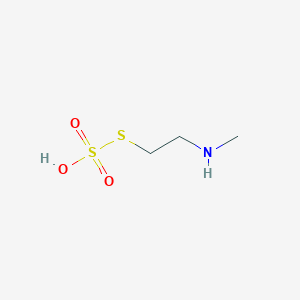
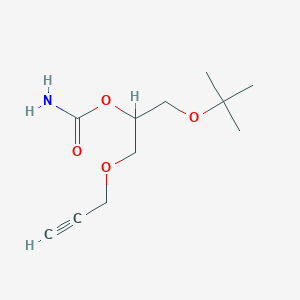
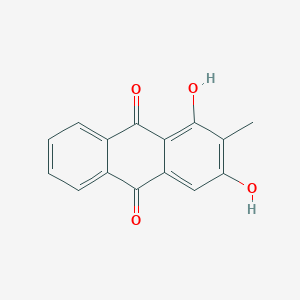
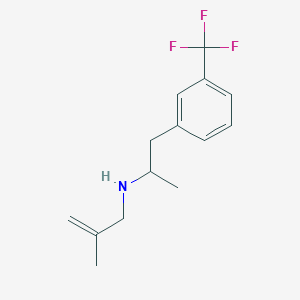
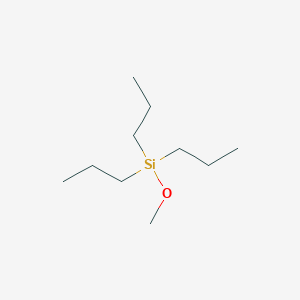
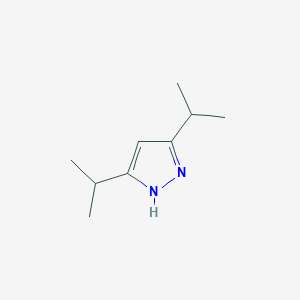
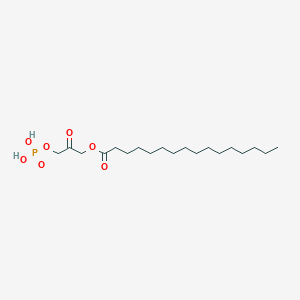
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)